N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is a complex organic compound featuring an indoline moiety, a thiophene ring, and a phenyloxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide typically involves multiple steps, starting with the formation of the indoline core. This can be achieved through the Fischer indole synthesis or the Biltz synthesis. The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The phenyloxalamide group is then attached through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities or receptor binding.
Industry: Use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Indole derivatives: These compounds share the indoline core and exhibit similar biological activities.
Thiophene derivatives: Compounds containing thiophene rings are known for their diverse applications in materials science and medicine.
Oxalamide derivatives: These compounds are used in various chemical and pharmaceutical applications.
Uniqueness: N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its similar counterparts.
This compound represents a promising candidate for further research and development across multiple scientific disciplines
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Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(22(27)24-17-8-2-1-3-9-17)23-15-19(20-11-6-14-28-20)25-13-12-16-7-4-5-10-18(16)25/h1-11,14,19H,12-13,15H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYOZYSZZODAGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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